molecular formula C20H21N5O2S2 B15008321 N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide

N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide

Cat. No.: B15008321
M. Wt: 427.5 g/mol
InChI Key: AHFTZRITPYJYML-UHFFFAOYSA-N
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Description

N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide is a complex organic compound with a molecular formula of C21H22N6OS2. This compound is part of the epigenetics class of compounds and has a molecular weight of 438.56 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide involves the condensation of tricyclic compounds. One common method includes the use of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures such as NMR, HPLC, and GC to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide is unique due to its specific molecular structure, which allows it to selectively bind to ferrous ions. This property makes it particularly effective as an iron chelator in cancer therapy, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H21N5O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21N5O2S2/c1-2-13-25-17-11-7-6-10-16(17)18-19(25)22-20(24-23-18)28-14-12-21-29(26,27)15-8-4-3-5-9-15/h3-11,21H,2,12-14H2,1H3

InChI Key

AHFTZRITPYJYML-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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